molecular formula C9H9NO B116249 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) CAS No. 147646-28-4

7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI)

Cat. No.: B116249
CAS No.: 147646-28-4
M. Wt: 147.17 g/mol
InChI Key: DAJRPQGJOXMXSW-UHFFFAOYSA-N
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Description

7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water .

Industrial Production Methods

Industrial production methods for 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: t-BuOOH, Mn(OTf)2, water, 25°C.

    Reduction: NaBH4, LiAlH4, solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Various nucleophiles or electrophiles, solvents like dichloromethane (DCM) or acetonitrile, room temperature or elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues .

Mechanism of Action

The mechanism of action of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, as a protein kinase inhibitor, the compound binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) can be compared with other similar compounds, such as:

The uniqueness of 7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI) lies in its specific substitution pattern and the resulting biological activities and applications.

Properties

CAS No.

147646-28-4

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

4-methyl-5,6-dihydrocyclopenta[c]pyridin-7-one

InChI

InChI=1S/C9H9NO/c1-6-4-10-5-8-7(6)2-3-9(8)11/h4-5H,2-3H2,1H3

InChI Key

DAJRPQGJOXMXSW-UHFFFAOYSA-N

SMILES

CC1=CN=CC2=C1CCC2=O

Canonical SMILES

CC1=CN=CC2=C1CCC2=O

Synonyms

7H-Cyclopenta[c]pyridin-7-one,5,6-dihydro-4-methyl-(9CI)

Origin of Product

United States

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